molecular formula C9H9BF3KN2O3 B1408138 Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-38-6

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

Cat. No. B1408138
CAS RN: 1705578-38-6
M. Wt: 300.09 g/mol
InChI Key: KMLYLOGVVMNSRQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate, also known as Potassium 3-nitrophenyltrifluoroborate, is a chemical compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 g/mol . The compound is a solid in form and is white in color .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [K+]. [O-] [N+] (=O)C1=CC=CC (=C1) [B-] (F) (F)F .


Chemical Reactions Analysis

This compound, as a type of potassium trifluoroborate, is a versatile coupling partner and is present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a melting point of 260°C . It has a molecular weight of 229.01 g/mol and a purity/analysis method of >98.0% (HPLC) .

Scientific Research Applications

Efficient Access to Alanine Derivatives

Potassium trifluoro(organo)borates, including derivatives like Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate, have been used in the formation of alanine derivatives. These organoboron derivatives react with various dehydroamino esters in the presence of rhodium complexes, allowing for the production of a variety of alanine derivatives with different amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Organic Chemistry Applications

In organic chemistry, potassium trifluoro(organo)borates, such as this compound, have emerged as promising alternatives to other organoboron reagents. These salts display interesting reactivity, both through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are often more reactive than boronic acids or esters, making them valuable in various chemical reactions (Darses & Genêt, 2003).

Energetic Materials Synthesis

The synthesis of new energetic materials, like dihydridobis(3-nitro-1,2,4-triazolyl)borate ligand, has been facilitated using derivatives of potassium trifluoro(organo)borates. These compounds are synthesized using controlled temperature and have been characterized as their potassium salts. Such materials are significant in developing new energetic compounds for various applications (Pellei et al., 2005).

Synthesis of Fluorinated Arene Derivatives

Potassium trifluoro(organo)borates, including this compound, have been used in the borylation of fluorinated arenes. This process results in the formation of a variety of new stable tricyano(aryl)borates, contributing to advancements in the field of organoboron chemistry (Landmann et al., 2017).

Catalytic Reactions

These compounds have been instrumental in catalytic reactions, such as the rhodium-catalyzed 1,4-addition/enantioselective protonation. The potassium trifluoro(organo)borates participate in these reactions to yield high-quality, enantioenriched alpha-amino esters, showcasing their versatility in catalytic applications (Navarre et al., 2008).

properties

IUPAC Name

potassium;trifluoro-[3-(3-nitroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)5-4-9(16)14-7-2-1-3-8(6-7)15(17)18;/h1-3,6H,4-5H2,(H,14,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYLOGVVMNSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1705578-38-6
Record name Borate(1-), trifluoro[3-[(3-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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